molecular formula C21H20N4O B11139685 N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide

N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide

Cat. No.: B11139685
M. Wt: 344.4 g/mol
InChI Key: DDWSSBKFVNQJDJ-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide is a hybrid heterocyclic compound combining an indole moiety with a quinoxalinecarboxamide scaffold. The indole group, a bicyclic aromatic system with a pyrrole ring fused to benzene, is linked via an ethyl chain to the quinoxaline core. The quinoxaline ring is substituted with methyl groups at positions 2 and 3 and a carboxamide at position 4. Its design likely aims to leverage the pharmacophoric properties of both indole (e.g., serotonin receptor interactions) and quinoxaline (e.g., kinase inhibition) motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide typically involves the coupling of tryptamine derivatives with quinoxaline carboxylic acids. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like bromine (Br₂) and chloromethyl methyl ether (MOMCl) are commonly employed.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Tetrahydroquinoxaline derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and quinoxaline moieties. These interactions can modulate biological pathways, leading to its observed bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Quinoxalinecarboxamides

Compound 6 (3-chloro-N,N-diethylquinoxaline-2-carboxamide)

  • Substituents : Chlorine at position 3, diethylamide at position 2.
  • Key Data :
    • Molecular weight: 263.72 g/mol (C₁₃H₁₄ClN₃O).
    • Synthesis: Prepared via Pd(II)-catalyzed coupling, yielding 49% after chromatography .
    • Spectral Features:
  • $ ^1H $-NMR shows distinct ethyl group splitting (δ 1.16–1.34 ppm).
  • IR confirms C=O stretch at 1635 cm⁻¹.
  • Comparison : The absence of an indole moiety and the presence of a chlorine substituent differentiate it from the target compound. Chlorine may enhance electrophilicity but reduce metabolic stability compared to methyl groups .

JTL (N-[(thiophen-2-yl)methyl]quinoxaline-6-carboxamide)

  • Substituents : Thiophenmethyl group at the carboxamide nitrogen.
  • Key Data: Molecular weight: 277.33 g/mol (C₁₄H₁₁N₃OS). Structure: Smaller substituent (thiophene vs. indole-ethyl) reduces steric bulk. Synthesis: Not detailed in evidence, but SMILES/InChi data suggest straightforward amide coupling .

Indole-Containing Analogues

Compound 73 (2-(1H-indol-3-yl)ethyl 2-hydroxypropanoate)

  • Substituents: Indole-ethyl linked to a hydroxypropanoate ester.
  • Key Data :
    • Bioactivity: Weak DPPH radical scavenging (IC₅₀ > 100 µM).
    • Source: Marine sponge-derived yeast Pichia membranifaciens .
  • Comparison: The ester linkage and lack of quinoxaline distinguish it from the target compound. Bioactivity trends suggest indole derivatives may require quinoxaline integration for enhanced pharmacological effects .

Complex Quinoxaline Derivatives

N-[(2R)-1-(ethylamino)-1-oxidanylidene-3-[3-(2-quinoxalin-6-ylethynyl)phenyl]propan-2-yl]-2,3-dimethyl-quinoxaline-6-carboxamide

  • Substituents: Dual quinoxaline cores with ethynylphenyl and ethylamino groups.
  • Key Data: Molecular weight: 528.60 g/mol (C₃₂H₂₈N₆O₂).
  • Comparison : The target compound lacks the ethynylphenyl extension, suggesting simpler pharmacokinetics but possibly reduced binding avidity .

Comparative Analysis Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Quinoxaline + Indole 2,3-dimethyl, indole-ethylamide Not provided Hybrid pharmacophore
3-chloro-N,N-diethylquinoxaline-2-carboxamide Quinoxaline Cl, diethylamide 263.72 Electrophilic, Pd-catalyzed synthesis
JTL Quinoxaline Thiophenmethyl 277.33 Sulfur π-interactions
Compound 73 Indole Hydroxypropanoate ester Not provided Weak antioxidant
Dual Quinoxaline Derivative Quinoxaline ×2 Ethynylphenyl, ethylamino 528.60 High rigidity, complex synthesis

Research Implications

  • Synthetic Accessibility: The target compound’s synthesis likely involves amide coupling between indole-ethylamine and 2,3-dimethyl-6-quinoxalinecarboxylic acid, analogous to methods in .
  • Bioactivity Gaps: While indole-quinoxaline hybrids are understudied, related compounds (e.g., JTL) highlight the importance of substituent electronic profiles for target engagement .
  • Optimization Strategies : Introducing ethynyl spacers (as in ) or halogenation () could modulate the target compound’s potency and selectivity.

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide is a synthetic compound combining an indole moiety with a quinoxaline structure. This unique combination has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C15_{15}H16_{16}N2_2O. Its structure features a quinoxaline carboxamide linked to an indole derivative, which enhances its pharmacological properties.

PropertyValue
Molecular FormulaC15_{15}H16_{16}N2_2O
Molecular Weight244.30 g/mol
CAS Number[Insert CAS Number]

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antiviral Activity : Studies have indicated that derivatives of quinoxaline exhibit significant antiviral properties. For example, certain analogs have shown efficacy against herpes simplex virus (HSV) and cytomegalovirus by inhibiting viral replication at low concentrations .
  • Anticancer Potential : The compound has been evaluated for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways .
  • Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in disease processes, which may contribute to its therapeutic effects .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Study 1: Antiviral Efficacy

A study conducted by Pessoa et al. (2015) evaluated the antiviral effects of indole derivatives, revealing that compounds with similar structures inhibited HSV replication effectively at concentrations as low as 1 mM. The mechanism was linked to DNA binding properties that disrupt viral replication cycles .

Study 2: Anticancer Activity

In a separate study published in Nature Reviews Drug Discovery, researchers assessed the growth inhibition of various cancer cell lines treated with quinoxaline derivatives. The results indicated that compounds like this compound exhibited significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity .

Q & A

Q. How can researchers optimize synthesis protocols for N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-6-quinoxalinecarboxamide when conflicting yield data arise?

Methodological Answer:

  • Step 1: Identify critical reaction parameters (e.g., catalysts, solvents, temperature) from analogous quinoxaline and indole derivatives. For example, quinoxalinecarboxamide synthesis often employs coupling reactions under basic conditions with reagents like acyl chlorides or alkyl halides .
  • Step 2: Use design-of-experiments (DoE) to systematically vary parameters. For instance, test catalytic systems (e.g., Pd/C vs. CuI) or solvent polarity (DMF vs. THF) to assess yield reproducibility .
  • Step 3: Characterize intermediates via LC-MS or NMR to trace side reactions (e.g., indole oxidation or quinoxaline ring degradation) that may reduce yields .
  • Step 4: Compare results with literature on structurally similar compounds, such as N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl) derivatives, which highlight the sensitivity of indole-containing systems to oxidative conditions .

Q. What advanced techniques resolve contradictions in crystallographic data for this compound?

Methodological Answer:

  • Technique 1: Employ SHELX software (e.g., SHELXL for refinement) to handle twinning or disorder in crystals, common in flexible indole-ethyl-quinoxaline structures. SHELX’s robust algorithms can model anisotropic displacement parameters and hydrogen bonding networks .
  • Technique 2: Validate structures using complementary methods:
    • X-ray diffraction to confirm bond lengths and angles (e.g., quinoxaline C-N distances: ~1.33 Å) .
    • DFT calculations to compare experimental vs. theoretical electron density maps, addressing discrepancies in torsional angles of the indole-ethyl moiety .
  • Case Study: For ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate, weak π-π interactions (3.7–3.8 Å) and C–H···O/N hydrogen bonds were critical for resolving packing ambiguities .

Q. How can binding affinity studies for this compound be designed to account for multi-target interactions?

Methodological Answer:

  • Approach 1: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like kinases or GPCRs, which often bind indole-quinoxaline hybrids .
  • Approach 2: Perform molecular docking with homology models (e.g., using quinoline-based scaffolds as templates) to predict binding pockets. For example, the indole group may interact with hydrophobic residues, while the quinoxaline carboxamide hydrogen-bonds to catalytic lysines .
  • Validation: Cross-validate with mutagenesis assays (e.g., alanine scanning) to confirm critical residues for binding .

Q. What strategies mitigate purity challenges during large-scale synthesis?

Methodological Answer:

  • Strategy 1: Optimize purification via countercurrent chromatography (CCC) or preparative HPLC to separate regioisomers (e.g., N-alkylation vs. O-alkylation byproducts) .
  • Strategy 2: Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR or Raman spectroscopy) to monitor reaction progress and detect impurities early .
  • Case Study: Ethyl quinoxalinecarboxylate derivatives required recrystallization from acetone/chloroform (1:3) to achieve >98% purity, as residual DMF or THF solvents can trap impurities .

Q. How should researchers validate the biological activity of this compound against conflicting assay data?

Methodological Answer:

  • Step 1: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Step 2: Use orthogonal assays (e.g., cell viability vs. enzymatic inhibition ) to confirm mechanism-specific effects. For example, if the compound shows cytotoxicity but no enzymatic inhibition, off-target effects (e.g., DNA intercalation) may dominate .
  • Step 3: Compare with structurally related compounds (e.g., 2-[2-(Quinolin-6-yl)-1H-indol-3-yl]ethan-1-amine derivatives) to establish structure-activity relationships (SAR) .

Q. What analytical methods best characterize the stability of this compound under physiological conditions?

Methodological Answer:

  • Method 1: Conduct accelerated stability studies in simulated physiological buffers (pH 7.4, 37°C) with LC-MS monitoring. The indole group is prone to oxidation, forming indole-3-carboxylic acid derivatives, while the quinoxaline ring may hydrolyze under acidic conditions .
  • Method 2: Use NMR kinetics to track degradation pathways. For example, ¹H NMR can detect shifts in the ethyl linker’s protons (δ 3.5–4.0 ppm) during hydrolysis .
  • Case Study: Benzo[de]isoquinoline derivatives showed 90% degradation after 24 hours at pH 2.0, emphasizing the need for prodrug strategies in acidic environments .

Properties

Molecular Formula

C21H20N4O

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2,3-dimethylquinoxaline-6-carboxamide

InChI

InChI=1S/C21H20N4O/c1-13-14(2)25-20-11-15(7-8-19(20)24-13)21(26)22-10-9-16-12-23-18-6-4-3-5-17(16)18/h3-8,11-12,23H,9-10H2,1-2H3,(H,22,26)

InChI Key

DDWSSBKFVNQJDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)C(=O)NCCC3=CNC4=CC=CC=C43)C

Origin of Product

United States

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